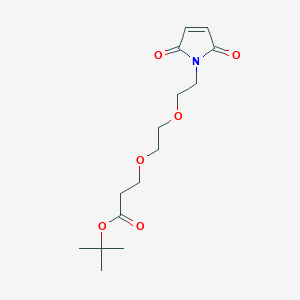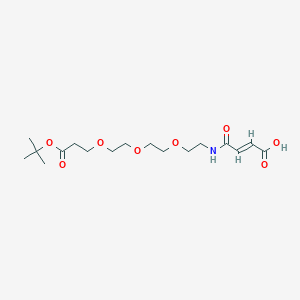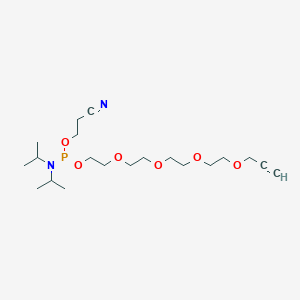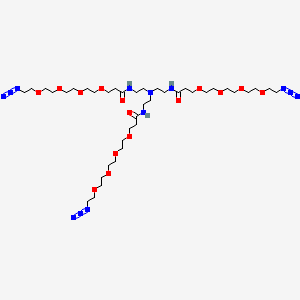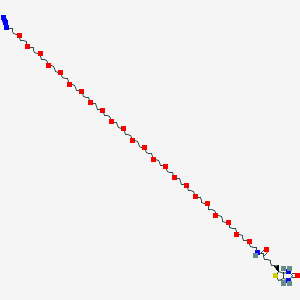
Biotin-PEG23-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-PEG23-azide is a compound that combines biotin, polyethylene glycol (PEG), and an azide group. It is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and in click chemistry reactions. The biotin group allows for easy purification and detection, while the PEG spacer enhances solubility and reduces steric hindrance. The azide group enables the compound to participate in azide-alkyne cycloaddition reactions, making it a versatile tool in chemical biology and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Biotin-PEG23-azide is synthesized through a series of chemical reactions that involve the conjugation of biotin, PEG, and an azide group. The synthesis typically starts with the activation of biotin, followed by the attachment of PEG through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The use of automated synthesis equipment and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Biotin-PEG23-azide primarily undergoes click chemistry reactions, specifically azide-alkyne cycloaddition reactions. These reactions can be copper-catalyzed (CuAAC) or strain-promoted (SPAAC) depending on the presence of a catalyst .
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst, typically copper(I) bromide, and a ligand such as tris(benzyltriazolylmethyl)amine (TBTA). .
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Does not require a catalyst and is performed with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN)
Major Products
The major products of these reactions are triazole-linked conjugates, which are stable and can be used for various applications in chemical biology and medicinal chemistry .
Applications De Recherche Scientifique
Biotin-PEG23-azide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells
Biology: Facilitates the labeling and detection of biomolecules through biotin-streptavidin interactions
Medicine: Employed in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents
Industry: Used in the development of diagnostic assays and biosensors
Mécanisme D'action
Biotin-PEG23-azide exerts its effects through its ability to participate in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages, enabling the conjugation of various molecules. In the context of PROTACs, this compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the targeted degradation of the protein via the ubiquitin-proteasome system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotin-PEG3-azide: Similar in structure but with a shorter PEG spacer, leading to different solubility and steric properties.
Biotin-PEG4-azide: Another variant with a different PEG length, affecting its application in various chemical reactions.
Uniqueness
Biotin-PEG23-azide stands out due to its long PEG spacer, which provides enhanced solubility and reduced steric hindrance compared to shorter PEG variants. This makes it particularly useful in applications where these properties are critical .
Propriétés
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H112N6O25S/c59-64-61-6-8-68-10-12-70-14-16-72-18-20-74-22-24-76-26-28-78-30-32-80-34-36-82-38-40-84-42-44-86-46-48-88-50-52-89-51-49-87-47-45-85-43-41-83-39-37-81-35-33-79-31-29-77-27-25-75-23-21-73-19-17-71-15-13-69-11-9-67-7-5-60-56(65)4-2-1-3-55-57-54(53-90-55)62-58(66)63-57/h54-55,57H,1-53H2,(H,60,65)(H2,62,63,66)/t54-,55-,57-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCVJZZLKSMPOQ-SNKXOJDGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H112N6O25S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1325.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

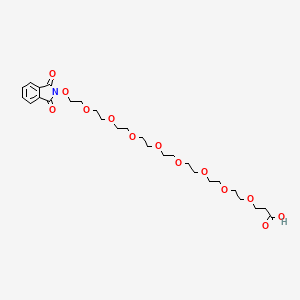


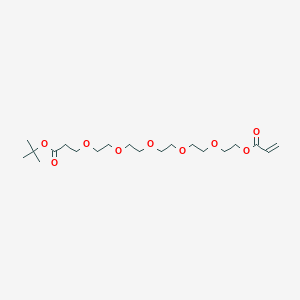
![Bicyclo[1.1.1]pentan-2-amine hydrochloride](/img/structure/B8025077.png)


